molecular formula C16H20O3 B14223340 methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate CAS No. 827605-69-6

methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate

Cat. No.: B14223340
CAS No.: 827605-69-6
M. Wt: 260.33 g/mol
InChI Key: XMEJMFWBUQEVEO-UKRRQHHQSA-N
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Description

Methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate is an organic compound with a complex structure that includes an ester functional group, a phenyl ring, and a conjugated double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the aldol condensation of an appropriate aldehyde with a ketone, followed by esterification. The reaction conditions often require the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, and an acid catalyst like sulfuric acid for the esterification step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and pH are crucial for achieving high efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, or reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate can be compared with other similar compounds such as:

  • Methyl (4R,5R)-4-methyl-7-oxo-5-phenylhept-2-enoate
  • Ethyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate
  • Methyl (4R,5R)-4-ethyl-7-oxo-5-(4-chlorophenyl)hept-2-enoate

These compounds share similar structural features but differ in specific substituents, which can affect their chemical reactivity and biological activity

Properties

CAS No.

827605-69-6

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

methyl (4R,5R)-4-ethyl-7-oxo-5-phenylhept-2-enoate

InChI

InChI=1S/C16H20O3/c1-3-13(9-10-16(18)19-2)15(11-12-17)14-7-5-4-6-8-14/h4-10,12-13,15H,3,11H2,1-2H3/t13-,15-/m1/s1

InChI Key

XMEJMFWBUQEVEO-UKRRQHHQSA-N

Isomeric SMILES

CC[C@H](C=CC(=O)OC)[C@@H](CC=O)C1=CC=CC=C1

Canonical SMILES

CCC(C=CC(=O)OC)C(CC=O)C1=CC=CC=C1

Origin of Product

United States

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